molecular formula C16H16F2N2O3S B4748446 N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide

N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide

Cat. No. B4748446
M. Wt: 354.4 g/mol
InChI Key: FERBYCJMPLYLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFB is a small molecule inhibitor that targets a specific protein in the body, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins in the body. By inhibiting HSP90, N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide disrupts the function of other proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been shown to inhibit the production of inflammatory cytokines, which play a role in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is its specificity for HSP90. This makes it a promising candidate for cancer therapy, as it targets only cancer cells and not healthy cells. However, one limitation of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective HSP90 inhibitors. Additionally, there is interest in exploring the potential use of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide in the treatment of other diseases, such as inflammatory diseases and viral infections.
In conclusion, N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is a promising compound that has potential therapeutic applications in various diseases. Its specificity for HSP90 makes it a promising candidate for cancer therapy, and its anti-inflammatory and anti-viral properties make it a potential candidate for the treatment of other diseases. Further research is needed to fully understand the potential of N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide and to develop more potent and selective HSP90 inhibitors.

Scientific Research Applications

N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. One of the major areas of research for N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide is its potential use as a cancer therapy. Studies have shown that N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells by targeting specific proteins that are involved in cancer cell proliferation.

properties

IUPAC Name

N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3S/c1-3-20(24(2,22)23)12-9-7-11(8-10-12)16(21)19-15-13(17)5-4-6-14(15)18/h4-10H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERBYCJMPLYLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-difluorophenyl)-4-[ethyl(methylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.